![molecular formula C7H14O B14725219 (2S)-2-[(Prop-2-en-1-yl)oxy]butane CAS No. 6140-79-0](/img/structure/B14725219.png)
(2S)-2-[(Prop-2-en-1-yl)oxy]butane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-[(Prop-2-en-1-yl)oxy]butane is an organic compound with a unique structure that includes an allyl ether group attached to a butane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(Prop-2-en-1-yl)oxy]butane typically involves the reaction of (2S)-2-butanol with allyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds via an S_N2 mechanism, where the hydroxyl group of (2S)-2-butanol is deprotonated by the base, forming an alkoxide ion. This alkoxide ion then attacks the electrophilic carbon in allyl bromide, resulting in the formation of this compound.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-[(Prop-2-en-1-yl)oxy]butane undergoes various chemical reactions, including:
Oxidation: The allyl ether group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated ethers.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN_3) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while reduction typically produces saturated ethers.
Applications De Recherche Scientifique
(2S)-2-[(Prop-2-en-1-yl)oxy]butane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which (2S)-2-[(Prop-2-en-1-yl)oxy]butane exerts its effects involves its reactivity towards various chemical reagents. The allyl ether group is particularly reactive, allowing the compound to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-[(Prop-2-en-1-yl)oxy]propane: Similar structure but with a propane backbone.
(2S)-2-[(Prop-2-en-1-yl)oxy]pentane: Similar structure but with a pentane backbone.
Uniqueness
(2S)-2-[(Prop-2-en-1-yl)oxy]butane is unique due to its specific combination of an allyl ether group and a butane backbone, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in various synthetic and industrial applications.
Propriétés
Numéro CAS |
6140-79-0 |
|---|---|
Formule moléculaire |
C7H14O |
Poids moléculaire |
114.19 g/mol |
Nom IUPAC |
(2S)-2-prop-2-enoxybutane |
InChI |
InChI=1S/C7H14O/c1-4-6-8-7(3)5-2/h4,7H,1,5-6H2,2-3H3/t7-/m0/s1 |
Clé InChI |
MPRMGDHFHHJKCB-ZETCQYMHSA-N |
SMILES isomérique |
CC[C@H](C)OCC=C |
SMILES canonique |
CCC(C)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


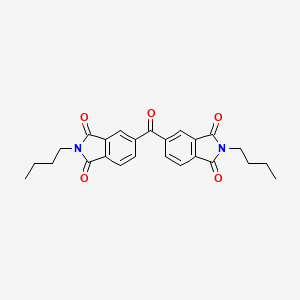
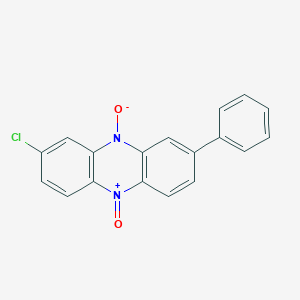
![4-[(3-Bromopropanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14725149.png)
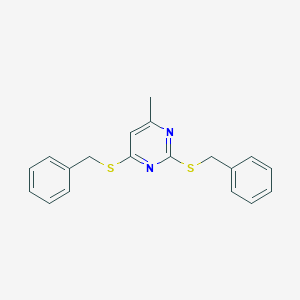

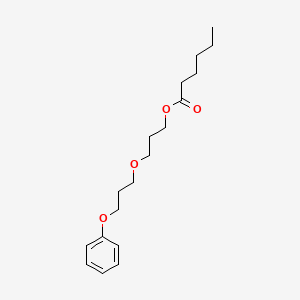
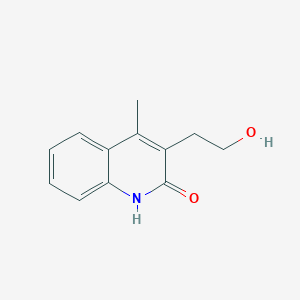
![3-(2-Methoxyphenyl)-8-(propan-2-yl)-4h-furo[2,3-h]chromen-4-one](/img/structure/B14725167.png)
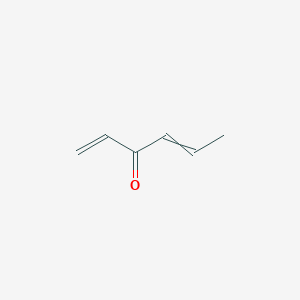

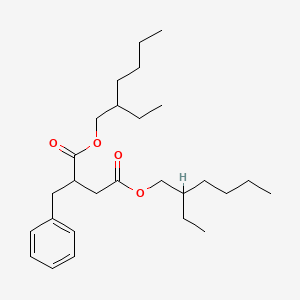
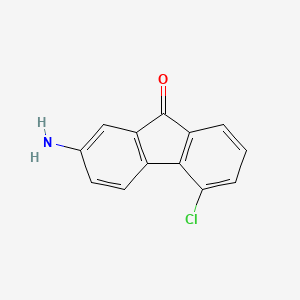
![2,6-Bis[(dimethylamino)methyl]-4-(octan-2-yl)phenol](/img/structure/B14725195.png)

